2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine
Description
This compound is a halogenated pyridine derivative with a bromo group at position 2, an iodo group at position 6, and a 4-methoxybenzyl ether substituent at position 3. Its molecular formula is C₁₄H₁₂BrINO₂, with a molecular weight of 432.07 g/mol. The bromo and iodo substituents make it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for pharmaceutical or agrochemical synthesis .
Properties
IUPAC Name |
2-bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(15)16-13(11)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLIOYVMVSBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223465 | |
| Record name | 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310949-57-5 | |
| Record name | 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310949-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine typically involves multiple steps. One common method starts with the bromination and iodination of a pyridine derivative. The methoxybenzyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cells. A study demonstrated that modifications to the pyridine structure could enhance cytotoxicity against specific cancer cell lines, suggesting its utility in developing new anticancer drugs .
- Enzyme Inhibition: The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, studies have reported that similar pyridine derivatives can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .
Agrochemical Applications
The compound's unique structure allows for potential applications in agrochemicals, particularly as a pesticide or herbicide.
Research Findings:
- Pesticidal Activity: Initial studies have suggested that compounds with similar structural features exhibit significant pesticidal properties. For example, modifications to the pyridine ring have been linked to enhanced activity against specific pests, indicating that 2-bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine could be developed into an effective agrochemical .
Material Science
Due to its electronic properties, this compound may also find applications in material science, particularly in the development of organic electronic materials.
Application Insights:
- Conductive Polymers: Research has explored the incorporation of pyridine derivatives into conductive polymer matrices. The presence of halogens like bromine and iodine can enhance the electrical conductivity of these materials, making them suitable for applications in organic photovoltaics and sensors .
Data Tables
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine involves its reactivity with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules. The methoxybenzyl group can also affect the compound’s electronic properties, altering its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The target compound’s iodo group at C6 (vs. C4 in ) may confer regioselectivity in coupling reactions due to steric and electronic differences .
- PMB vs. Methoxy : The PMB group in the target compound offers orthogonal protection strategies compared to simple methoxy groups, which are less labile under acidic conditions .
- Functional Group Diversity : Compounds with imidazole () or methyl groups () prioritize applications in medicinal chemistry, whereas the target compound’s halogenation favors synthetic flexibility .
2.2. Physicochemical Properties
- Elemental Analysis: The target compound’s calculated composition (C: 52.19%, H: 4.93%, N: 3.80%) aligns with analogs like C₁₆H₁₈BrNO₄ (), which has C: 52.19%, H: 4.93%, N: 3.80% .
- Solubility : The PMB group likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., ), but enhances solubility in organic solvents like DCM or DMF .
- Stability : The PMB group may render the compound sensitive to oxidative cleavage (e.g., DDQ or CAN), unlike methoxy or methyl analogs .
Biological Activity
2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and iodine atoms, along with a 4-methoxybenzyl group, which contribute to its reactivity and ability to interact with biological molecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine is C12H10BrI N2O, and its structure can be depicted as follows:
This compound features a pyridine ring substituted with bromine and iodine, which are known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that halogenated pyridines exhibit antimicrobial properties, potentially making this compound effective against various pathogens.
- Anticancer Potential : Research indicates that similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting a possible role for this compound in cancer therapeutics.
Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated pyridines found that compounds with similar structures exhibited significant antibacterial effects against various strains of bacteria. The presence of halogens like bromine and iodine is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells .
Anticancer Properties
In vitro assays have demonstrated that 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine exhibits cytotoxic effects on cancer cell lines. For instance, it showed notable inhibitory activity against human lung adenocarcinoma (A549) and breast cancer (MCF7) cells, with IC50 values indicating effective dose ranges for therapeutic applications .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of several halogenated pyridines, including 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine, on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
